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molecular formula C8H10N2O4 B8394274 1,3-Diacetyldihydropyrimidine-2,4(1H,3H)-dione CAS No. 65179-46-6

1,3-Diacetyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B8394274
M. Wt: 198.18 g/mol
InChI Key: PWYNGDRINRWUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04110242

Procedure details

After adding 1.5 gm of finely pulverized sodium acetate suspended in 1 liter of ethyl acetate, 15 gm (0.13 mol) of 5,6-dihydrouracil were reacted with ketene at boiling temperature (77° C). After the reaction had been completed, the catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was recrystallized from isopropanol. The melting point was 81.5° C to 83° C, and the elementary analysis resulted in the following values:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[Na+].[NH:6]1[CH2:13][CH2:12][C:10](=[O:11])[NH:9][C:7]1=[O:8].[CH2:14]=[C:15]=[O:16]>C(OCC)(=O)C>[C:15]([N:6]1[CH2:13][CH2:12][C:10](=[O:11])[N:9]([C:1](=[O:4])[CH3:2])[C:7]1=[O:8])(=[O:16])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
The melting point was 81.5° C to 83° C, and the elementary analysis resulted in the following values

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(=O)N(C(=O)CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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